Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
Description
Contextualization of Substituted Guanidines in Modern Organic Chemistry
Guanidine (B92328), characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org This inherent basicity has led to the extensive use of guanidine derivatives as strong, non-nucleophilic organic bases in a variety of chemical transformations. ineosopen.org The strategic placement of substituents on the guanidine nitrogen atoms allows for the fine-tuning of its steric and electronic properties, leading to a broad class of molecules known as substituted guanidines.
These compounds are not merely superbases; they are integral components in catalysis, medicinal chemistry, and materials science. ineosopen.orgjst.go.jp The ability to introduce diverse functionalities onto the guanidine scaffold has enabled the development of chiral catalysts for asymmetric synthesis, complex ligands for coordination chemistry, and bioactive molecules with a wide range of therapeutic applications. jst.go.jpnih.gov The synthesis of substituted guanidines can be achieved through various methods, including the guanidinylation of amines with reagents like S-methylisothiourea or through multi-component reactions involving cyanamides. organic-chemistry.orgresearchgate.net
Significance of Cyano- and Pyridyl-Functionalized Guanidine Scaffolds
The incorporation of specific functional groups, such as cyano (-CN) and pyridyl moieties, onto a guanidine framework imparts unique characteristics to the resulting molecule. The cyano group, a potent electron-withdrawing group, can significantly influence the electronic properties of the guanidine core. Its presence can modulate the basicity and nucleophilicity of the nitrogen atoms. Furthermore, the cyano group can participate in various chemical transformations, serving as a precursor for other functional groups or acting as a ligand in coordination complexes. nih.govmdpi.com
The pyridyl group, a nitrogen-containing heterocycle, introduces a site for hydrogen bonding and metal coordination. nih.gov The nitrogen atom in the pyridine (B92270) ring can act as a Lewis base, enabling the formation of coordination complexes with a variety of metal ions. This property is of particular interest in the development of novel catalysts and functional materials. In medicinal chemistry, the pyridyl moiety is a common feature in many drug molecules, where it can engage in crucial interactions with biological targets.
Rationale for Comprehensive Investigation of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
The specific compound, Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, represents a confluence of these key functional groups on a single molecular scaffold. The benzyl (B1604629) group provides a degree of lipophilicity and steric bulk, which can influence the molecule's solubility and intermolecular interactions. The cyano group, as mentioned, modulates the electronic character of the guanidine, while the 4-pyridyl substituent introduces a versatile coordination site.
A comprehensive investigation of this particular molecule is warranted to understand the interplay between these distinct functionalities. Such a study would provide valuable insights into how the combination of a benzyl, a cyano, and a 4-pyridyl group on a guanidine core affects its chemical reactivity, physical properties, and potential applications. The systematic exploration of this compound can contribute to the broader understanding of structure-property relationships in multisubstituted guanidines.
Current State of Knowledge and Emerging Research Directions for the Target Compound
Direct research specifically on Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- is limited in publicly accessible literature. However, based on the known chemistry of its constituent functional groups, several emerging research directions can be proposed.
Table 1: Physicochemical Properties of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₃N₅ |
| Molecular Weight | 251.29 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Data is predicted and not based on experimental values.
Future research could focus on several key areas:
Synthesis and Characterization: The development of an efficient and scalable synthetic route to Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- is a primary objective. This would likely involve the reaction of a suitably substituted carbodiimide (B86325) with an amine or the use of a guanidinylation reagent. organic-chemistry.orgnih.gov Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would be crucial to confirm its structure.
Coordination Chemistry: The 4-pyridyl group provides a clear avenue for exploring the coordination chemistry of this molecule. Investigating its ability to form complexes with various transition metals could lead to the discovery of new catalysts or functional materials with interesting magnetic or optical properties. nih.gov
Catalysis: Given the basicity of the guanidine core and the potential for metal coordination, this compound could be explored as a catalyst or a ligand in catalytic systems for various organic transformations.
Medicinal Chemistry: The combination of a guanidine, a cyano group, and a pyridyl ring suggests potential for biological activity. Screening this compound against various biological targets could uncover novel therapeutic leads. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
60560-41-0 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-benzyl-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H13N5/c15-11-18-14(19-13-6-8-16-9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17,18,19) |
InChI Key |
HKCIAYNSNFLSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(NC#N)NC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for Guanidine, 1 Benzyl 2 Cyano 3 4 Pyridyl
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available precursors. wikipedia.orgamazonaws.com The goal is to simplify the structure by disconnecting key bonds that correspond to reliable chemical reactions. slideshare.net
For Guanidine (B92328), 1-benzyl-2-cyano-3-(4-pyridyl)-, the central guanidine core is the primary focus for disconnection. The three C-N bonds offer several strategic possibilities. A logical approach involves disconnections that lead to two amine fragments and a single-carbon (C1) synthon that also incorporates the cyano group.
Strategy A: Three-Component Assembly. This approach involves disconnecting all three C-N bonds simultaneously. This retrosynthesis leads to three primary precursors: 1-benzylamine, 4-aminopyridine (B3432731), and a reactive C1 synthon equivalent for the N-cyano-carbonimidoyl group. This C1 synthon is typically derived from reagents like cyanogen (B1215507) bromide or thiophosgene (B130339) followed by reaction with cyanamide (B42294).
Strategy B: Stepwise Guanylation. A more common and controlled strategy involves sequential disconnections.
Disconnecting the C-N bond of the most reactive or readily available amine. For instance, disconnecting the benzylamine (B48309) moiety leads to a 2-cyano-1-(4-pyridyl)guanidine intermediate and benzyl (B1604629) bromide as a synthetic equivalent.
Alternatively, disconnecting the bond to the 4-pyridylamino group suggests a reaction between a 1-benzyl-2-cyanoguanidine and a 4-halopyridine derivative.
A third variation involves disconnecting the cyanamide portion, pointing to a reaction between a 1-benzyl-3-(4-pyridyl)guanidine and a cyanating agent.
These disconnections point toward two major classes of forward synthetic reactions for forming the guanidine moiety: nucleophilic substitution on a C1 electrophile and nucleophilic addition to a cumulene system like a carbodiimide (B86325).
Synthesis of Precursor Molecules and Key Intermediates
The success of the total synthesis relies on the efficient preparation of the necessary building blocks identified during retrosynthetic analysis.
1-Benzylamine derivatives are fundamental precursors. While 1-benzylamine itself is commercially available, substituted variants are often prepared via several standard methods. One common method is the reductive amination of the corresponding benzaldehyde (B42025). Another route involves the bromination of a toluene (B28343) derivative using N-bromosuccinimide (NBS), followed by nucleophilic substitution with an amine source like ammonia (B1221849) or Gabriel synthesis. researchgate.net
4-Aminopyridine derivatives can be synthesized through various methods. A classical approach is the Chichibabin reaction, involving the direct amination of pyridine (B92270) with sodium amide, although this typically favors substitution at the 2-position. For specific 4-amino substitution, a more reliable route involves the nucleophilic aromatic substitution of 4-halopyridines (e.g., 4-chloropyridine) with ammonia or a protected amine equivalent under pressure or with catalysis.
The central C(=N-CN) fragment requires a specific precursor. The most fundamental building block for this is 2-cyanoguanidine , also known as dicyandiamide (B1669379) (DCD). nih.gov DCD is an inexpensive, commercially available chemical produced by the base-catalyzed dimerization of cyanamide. wikipedia.org It is a stable, white crystalline solid.
From DCD or other simple materials, more elaborate intermediates can be prepared for targeted syntheses:
N-Cyano-S-alkylisothioureas: These are excellent guanylating agents for nucleophilic substitution reactions. They can be prepared from thioureas, which are reacted with a methylating agent (e.g., methyl iodide) to form an S-methylisothiourea, followed by reaction with a cyanating agent.
N-aryl/alkyl-N'-cyanoguanidines: These intermediates can be formed by reacting an amine with cyanoguanidine, often in the presence of an acid or a metal salt like CuCl₂ to facilitate the addition. beilstein-journals.orgnih.gov For the target molecule, this would involve synthesizing either 1-benzyl-2-cyanoguanidine or 1-(4-pyridyl)-2-cyanoguanidine.
Disubstituted Carbodiimides: An alternative strategy involves the synthesis of a carbodiimide, such as N-benzyl-N'-(4-pyridyl)carbodiimide. These are typically generated in situ from the corresponding thiourea (B124793) by treatment with desulfurizing agents like phosgene, triphenylphosphine/carbon tetrachloride, or water-soluble carbodiimides like EDC. researchgate.net
Direct Formation Pathways of the Guanidine Moiety
The construction of the trisubstituted guanidine core from the precursors can be achieved through several powerful methodologies.
This classical approach involves the reaction of an amine nucleophile with an electrophilic guanylating agent that possesses a good leaving group. The reaction proceeds via a tetrahedral intermediate. researchgate.net For the synthesis of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, a plausible route would be the reaction of 4-aminopyridine with a pre-formed N-benzyl-N'-cyano-S-methylisothiourea. The S-methyl group is an excellent leaving group, facilitating the attack by the amine.
A variety of guanylating reagents have been developed to improve reactivity and substrate scope, as summarized in the table below.
| Guanylating Reagent Type | Leaving Group | Typical Activator/Conditions | Reference(s) |
| N,N'-di-Boc-S-methylisothiourea | MeS⁻ | HgCl₂, Et₃N | nih.gov |
| N,N'-di-Cbz-S-methylisothiourea | MeS⁻ | DMAP (catalyst) | organic-chemistry.org |
| Pyrazole-1-carboxamidine | Pyrazole | Heat or microwave irradiation | organic-chemistry.org |
| Activated Thioureas | (varies) | Cyanuric chloride (TCT) | organic-chemistry.org |
The addition of nucleophiles to carbon-nitrogen multiple bonds is a highly atom-economical method for constructing guanidines. rsc.org
Addition to Carbodiimides: The reaction of an amine with a carbodiimide is one of the most direct methods for preparing trisubstituted guanidines. rsc.org This reaction can be uncatalyzed if the amine is sufficiently nucleophilic, but it is often sluggish with less reactive amines like anilines or pyridylamines. rsc.org Therefore, catalysis is frequently employed. A wide range of catalysts, including those based on rare-earth metals, titanium, and palladium, have been shown to facilitate this transformation. acs.orgacs.org The mechanism often involves the formation of a metal-amido species which then undergoes nucleophilic addition to the carbodiimide, followed by protonolysis to release the guanidine product and regenerate the catalyst. nih.gov
For the target molecule, this pathway would involve the addition of cyanamide to a N-benzyl-N'-(4-pyridyl)carbodiimide intermediate.
| Catalyst Type | Example Catalyst | Reaction Conditions | Mechanistic Feature | Reference(s) |
| Rare-Earth Metal | Ytterbium triflate (Yb(OTf)₃) | Solvent-free, heat | Lewis acid activation of carbodiimide | rsc.org |
| Transition Metal | Titanium imido complexes | Toluene, heat | [2+2] cycloaddition/protonation | rsc.org |
| Palladium | Pd(II) complexes, Pd/C | Varies | Protonation/nucleophilic addition | acs.org |
| Main-Group Metal | Lanthanide amides | Mild conditions | Insertion/protonation | organic-chemistry.org |
Addition to Cyanamides/Cyanoguanidines: An alternative involves the addition of an amine to the nitrile group of a cyanamide or a cyanoguanidine. The cyano group itself is not highly electrophilic, so activation is typically required. quimicaorganica.org This can be achieved with strong acids or Lewis acids like copper salts. beilstein-journals.orgnih.gov For instance, reacting 1-benzylamine with 1-cyano-3-(4-pyridyl)guanidine hydrochloride at elevated temperatures could potentially form the desired product via an addition-elimination mechanism.
One-Pot Multicomponent Reaction Sequences
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.net For the construction of the 1-benzyl-2-cyano-3-(4-pyridyl)guanidine framework, a convergent MCR strategy could theoretically involve the condensation of three or more precursors. A plausible MCR approach would involve the reaction of an aromatic aldehyde, malononitrile, and a guanidine derivative. researchgate.net
Specifically, a reaction could be envisioned between 4-pyridinecarboxaldehyde (B46228), benzylamine, and a cyanoguanidine precursor. Guanidine salts, such as guanidine hydrochloride, have been shown to be effective catalysts and reagents in such condensations, often leading to the formation of pyridine or pyrimidine (B1678525) heterocycles. researchgate.netderpharmachemica.comresearchgate.netresearchgate.net The reaction sequence would likely proceed through initial Knoevenagel condensation of 4-pyridinecarboxaldehyde and malononitrile, followed by Michael addition of a guanidinyl species and subsequent cyclization and aromatization. The benzyl group could be introduced by using N-benzylguanidine as a starting material or through a subsequent alkylation step within the one-pot sequence. The key advantage of this approach lies in its operational simplicity and the rapid assembly of a complex molecular architecture. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Catalyst | Potential Product |
| 4-Pyridinecarboxaldehyde | Malononitrile | N-Benzylguanidine | Guanidine Hydrochloride | 1-benzyl-2-cyano-3-(4-pyridyl)guanidine derivative |
| Benzyl Isothiocyanate | 4-Aminopyridine | Cyanamide | Metal Salt (e.g., HgCl₂) | 1-benzyl-2-cyano-3-(4-pyridyl)guanidine |
Stepwise Construction of the 1-benzyl-2-cyano-3-(4-pyridyl)- Guanidine Framework
A stepwise approach allows for greater control over the introduction of each substituent, facilitating purification and characterization of intermediates. This methodology is crucial for unambiguously confirming the structure of the final product.
The construction of the substituted guanidine core is the central challenge in the stepwise synthesis. A common and effective method is the guanylation of an amine. In this context, 4-aminopyridine would serve as the key precursor. This amine can be reacted with a "guanylating agent" that already contains the benzyl and cyano functionalities.
One such strategy involves the use of a substituted thiourea, such as N-benzyl-N'-cyano-S-methylisothiourea. The reaction with 4-aminopyridine, often promoted by a desulfurizing agent like mercury(II) chloride or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), would yield the target guanidine. mdpi.com
Alternatively, the addition of amines to carbodiimides is a well-established, atom-economical route to guanidines. rsc.org A hypothetical N-benzyl-N'-(4-pyridyl)carbodiimide could be treated with cyanamide to install the cyano group. However, the synthesis and stability of such an unsymmetrical carbodiimide could present challenges. A more viable route is the addition of an amine to a cyanoguanidine derivative. beilstein-journals.org For example, reacting N-benzyl-N'-cyanoguanidine with 4-aminopyridine under thermal conditions or with Lewis acid catalysis could furnish the desired product. beilstein-journals.org
| Starting Amine | Guanylating Agent | Promoter/Catalyst | Outcome |
| 4-Aminopyridine | N-benzyl-N'-cyano-S-methylisothiourea | HgCl₂, Et₃N | Formation of the trisubstituted guanidine core. mdpi.com |
| Benzylamine | N-cyano-N'-(4-pyridyl)carbodiimide | None (direct addition) | Assembly of the guanidine framework. |
| 4-Aminopyridine | N-benzyl-N'-cyanoguanidine | Heat or Lewis Acid | Direct formation of the target compound. beilstein-journals.org |
The cyano group is exceptionally versatile and serves as a synthetic handle for further molecular elaboration. researchgate.net While the target compound is 1-benzyl-2-cyano-3-(4-pyridyl)guanidine, the cyano group can be introduced at various stages or transformed from other functionalities. For instance, a pre-assembled 1-benzyl-3-(4-pyridyl)guanidine could be cyanated at the N-2 position, although this would require specific activating conditions to ensure regioselectivity.
A more common strategy involves constructing the guanidine framework with a precursor to the cyano group. For example, a thiourea can be converted into the corresponding guanidine, and a cyano group can be introduced by reacting a related intermediate with cyanogen bromide. More relevantly, the cyano group itself can be transformed post-synthesis. It can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or used in cycloaddition reactions to form heterocyclic rings, demonstrating its utility as a versatile intermediate for creating analogues of the target compound. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction parameters is critical for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. Key factors include the choice of catalyst, solvent, and temperature.
Catalysis plays a pivotal role in the efficient synthesis of complex guanidines. For stepwise approaches involving C-N bond formation, such as the guanylation of 4-aminopyridine, various catalytic systems are employed.
Metal-Mediated Catalysis: Transition metals, particularly palladium, have been used in carboamination reactions to form cyclic guanidines. nih.gov While the target compound is acyclic, palladium catalysts could be explored for cross-coupling reactions to construct the N-pyridyl or N-benzyl bonds in precursor molecules. For guanylation reactions proceeding via thiourea intermediates, salts of mercury(II) or copper(II) are often used stoichiometrically but can sometimes be used in catalytic amounts. mdpi.combeilstein-journals.org
Organocatalysis: Guanidine derivatives themselves can act as potent organocatalysts. derpharmachemica.comresearchgate.netineosopen.org In the context of a multicomponent synthesis, guanidine hydrochloride has been shown to effectively catalyze the Hantzsch pyridine synthesis and related reactions by activating carbonyl groups and facilitating condensation steps. researchgate.netresearchgate.net This dual role as both reagent and catalyst is a hallmark of green chemistry principles. Brønsted acids and bases are also crucial; for example, non-nucleophilic organic superbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to promote cyclization and elimination steps in indole (B1671886) synthesis, a principle that can be extended to other heterocycle formations. nih.gov
The choice of solvent can profoundly influence reaction rates and selectivity by affecting reactant solubility, transition state stabilization, and catalyst activity.
Solvent Polarity: For guanylation reactions, polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often preferred as they can dissolve the ionic intermediates and reagents involved. nih.govnih.gov For multicomponent reactions, alcohols like ethanol (B145695) or isopropanol (B130326) are frequently used, as they are good solvents for the starting aldehydes and ketones and can participate in proton transfer steps. researchgate.netprepchem.com In some cases, solvent-free (neat) conditions have proven effective, particularly in MCRs, leading to higher reaction rates and simpler workup procedures. researchgate.net
Temperature: Temperature control is essential for managing reaction kinetics and thermodynamics. Many guanylation and multicomponent reactions are performed at elevated temperatures (reflux) to overcome activation energy barriers. prepchem.com However, milder conditions are often sought to improve functional group tolerance. For instance, palladium-catalyzed reactions may require specific temperature ranges (e.g., 90-100 °C) to balance catalyst activity and stability. nih.gov Optimization studies typically involve screening a range of temperatures from room temperature to the boiling point of the chosen solvent to find the optimal balance between reaction time and yield.
| Reaction Type | Typical Catalysts | Common Solvents | Temperature Range |
| Multicomponent Reaction | Guanidine HCl, Piperidine researchgate.netresearchgate.net | Ethanol, Isopropanol, Neat | Room Temp. to Reflux |
| Guanylation (from Thiourea) | HgCl₂, EDCI | DMF, Dichloromethane | 0 °C to Room Temp. |
| Pd-catalyzed Amination | Pd₂(dba)₃, XPhos nih.gov | Toluene, Dioxane | 90 - 110 °C |
| Cyanation/Cyclization | DBN, KCN | DMSO | 100 °C nih.gov |
Isolation and Purification Protocols for High Purity Product
The isolation and purification of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, is a critical step in its synthesis to ensure the final product is free from starting materials, reagents, and side products, rendering it suitable for subsequent applications. The methodologies employed are designed to yield a product of high purity, typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (NMR, IR). The purification strategy often involves a combination of extraction, crystallization, and chromatographic techniques.
Following the completion of the synthetic reaction, the initial workup typically involves quenching the reaction mixture, followed by an extractive procedure to isolate the crude product. The choice of solvent for extraction is crucial and is determined by the solubility of the target compound and the impurities.
A common purification protocol for cyanoguanidine derivatives involves a series of washing and recrystallization steps. prepchem.com The crude solid obtained after initial isolation is often washed with a non-polar solvent, such as diethyl ether, to remove non-polar impurities. prepchem.com This is followed by recrystallization from a suitable solvent system. The selection of the recrystallization solvent is a key parameter, and it is often determined empirically by testing a range of solvents and solvent mixtures to find conditions that provide high recovery of pure crystals. Acetone is a solvent that has been successfully used for the recrystallization of similar cyanoguanidine compounds. prepchem.com
The general procedure involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. This process can be repeated until the desired purity is achieved.
For guanidine derivatives that are basic in nature, an alternative or supplementary purification method involves the formation of a salt, such as a hydrochloride salt. This can facilitate purification as the salt may have different solubility properties and may be more crystalline than the free base, leading to a more efficient purification by recrystallization.
The effectiveness of the purification process is monitored at each stage by analytical techniques. Thin Layer Chromatography (TLC) is often used for rapid, qualitative assessment of purity, while HPLC provides quantitative data on the purity of the final product.
Below are tables detailing a representative purification protocol and the typical analytical data that would be collected to assess the purity of the final product.
Table 1: Representative Isolation and Purification Protocol
| Step | Procedure | Purpose | Observations |
|---|---|---|---|
| 1 | The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. | To obtain the crude product as a residue. | A viscous oil or solid residue is obtained. |
| 2 | The residue is triturated with diethyl ether. | To remove non-polar impurities and induce solidification of the product. | A solid precipitate forms. |
| 3 | The solid is collected by filtration, washed with fresh diethyl ether, and air-dried. | To isolate the crude solid product. | A free-flowing powder is obtained. |
| 4 | The crude solid is dissolved in a minimal amount of boiling acetone. | To prepare for recrystallization. | The solid dissolves completely. |
| 5 | The hot solution is filtered to remove any insoluble impurities. | To remove particulate matter. | A clear solution is obtained. |
| 6 | The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath. | To induce crystallization of the pure product. | Crystals form as the solution cools. |
| 7 | The crystals are collected by filtration, washed with a small amount of cold acetone, and dried under vacuum. | To isolate the purified product. | White to off-white crystalline solid. |
Table 2: Analytical Data for Purity Assessment
| Analytical Technique | Parameter | Typical Result for High Purity Product |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity | >98% |
| Melting Point (MP) | Range | Sharp, narrow range (e.g., 143-145 °C) |
| 1H Nuclear Magnetic Resonance (NMR) | Spectral Integrity | Absence of impurity peaks. |
| 13C Nuclear Magnetic Resonance (NMR) | Spectral Integrity | Correct number of signals corresponding to the molecular structure. |
| Infrared (IR) Spectroscopy | Characteristic Peaks | Presence of expected functional group frequencies (e.g., C≡N, C=N, N-H). |
| Mass Spectrometry (MS) | Molecular Ion Peak | Observed m/z corresponds to the calculated molecular weight. |
Advanced Spectroscopic and Crystallographic Characterization of Guanidine, 1 Benzyl 2 Cyano 3 4 Pyridyl
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the determination of the precise molecular formula.
For Guanidine (B92328), 1-benzyl-2-cyano-3-(4-pyridyl)-, with a chemical formula of C15H13N5, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, thereby verifying the elemental composition.
Table 1: Theoretical Elemental Composition Data for Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
| Molecular Formula | Calculated Exact Mass |
|---|
Without experimental data, this table cannot be populated with a measured value or mass error.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through various NMR experiments, the chemical environment of individual atoms and their connectivity can be determined.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The spectrum for Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the pyridyl ring, and any N-H protons of the guanidine core.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The spectrum would show signals corresponding to the carbons of the benzyl and pyridyl rings, the cyano group, and the central carbon of the guanidine moiety.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzyl CH₂ | Data not available | Data not available |
| Benzyl Ar-H | Data not available | Data not available |
| Pyridyl Ar-H | Data not available | Data not available |
| Guanidine N-H | Data not available | Data not available |
| Cyano C | Data not available |
Specific chemical shifts are highly dependent on the solvent and experimental conditions and cannot be accurately reported without experimental data.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the benzyl and pyridyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the benzyl and pyridyl fragments to the central guanidine core.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.
Without experimental 2D NMR spectra, a detailed analysis of the connectivity and spatial relationships of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- cannot be performed.
Dynamic NMR Studies for Conformational Dynamics
Dynamic NMR (DNMR) studies could potentially be used to investigate conformational dynamics in Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, such as restricted rotation around the C-N bonds of the guanidine core. Such studies would involve acquiring NMR spectra at different temperatures. However, the applicability and results of DNMR would depend on the energy barriers of any dynamic processes present in the molecule. No such studies have been reported in the available literature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.
For Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, key vibrational bands would be expected for:
The C≡N (cyano) stretching vibration, typically a sharp and intense band in the region of 2200-2260 cm⁻¹.
N-H stretching vibrations from the guanidine group, usually appearing as broad bands in the region of 3100-3500 cm⁻¹.
C=N stretching of the guanidine core.
C-H stretching and bending vibrations of the aromatic benzyl and pyridyl rings.
C=C and C=N stretching vibrations within the aromatic rings.
Table 3: Expected Vibrational Frequencies for Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C≡N stretch | Data not available |
| N-H stretch | Data not available |
| C=N stretch | Data not available |
Precise peak positions and intensities can only be determined from an experimental spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- would be expected to show absorption bands corresponding to π → π* transitions within the aromatic benzyl and pyridyl rings, and potentially n → π* transitions involving the non-bonding electrons on the nitrogen atoms. The conjugation between the pyridyl ring and the guanidine system would likely influence the position and intensity of these absorption maxima.
Table 4: Expected UV-Vis Absorption Maxima for Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | Data not available |
The absorption maxima (λmax) and molar absorptivity values are dependent on the solvent and can only be determined experimentally.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
A definitive analysis of the solid-state structure of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- using X-ray crystallography has not been reported in the reviewed literature. Such a study would be essential to precisely determine bond lengths, bond angles, and torsion angles, providing a foundational understanding of its three-dimensional architecture.
Determination of Absolute Configuration (if chiral)
The chirality of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- would depend on its specific tautomeric form and the planarity of the guanidine core in the solid state. If the molecule were to adopt a chiral conformation, X-ray crystallography of a single crystal would be the definitive method to determine its absolute configuration. This would typically involve the analysis of anomalous dispersion effects, leading to the assignment of the Flack parameter. Without experimental data, it is not possible to ascertain the chirality or absolute configuration of this compound in the crystalline state.
Computational and Theoretical Investigations of Guanidine, 1 Benzyl 2 Cyano 3 4 Pyridyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecular systems. For Guanidine (B92328), 1-benzyl-2-cyano-3-(4-pyridyl)-, these theoretical investigations provide fundamental insights into its behavior at a molecular level.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules. DFT studies, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed to optimize the ground state geometry of organic compounds. Such calculations would determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-. The resulting energetic information provides a quantitative measure of the molecule's stability. While specific studies on this compound are not widely reported, the application of these methods would be the standard approach to understanding its fundamental geometric and energetic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The electron density distribution of these orbitals would highlight the nucleophilic and electrophilic centers.
Electrostatic Potential Surface (ESP) Mapping
Electrostatic Potential Surface (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The ESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. For Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, an ESP map would likely show negative potential around the nitrogen atoms of the cyano and pyridyl groups, as well as the guanidine core, indicating these are the primary sites for electrophilic interaction.
Conformational Analysis and Energy Landscape Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis provides a detailed picture of the various shapes a molecule can adopt and their relative energies.
Torsional Potential Energy Scans
Torsional potential energy scans are performed to explore the conformational space of a molecule by systematically rotating specific dihedral angles and calculating the corresponding energy. For Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, key torsional angles would include those around the bonds connecting the benzyl (B1604629) group, the pyridyl group, and the guanidine core. These scans help to identify the energy barriers between different conformations and to understand the flexibility of the molecule. The results are typically plotted as potential energy versus dihedral angle, revealing the low-energy and high-energy conformations.
Identification of Stable Conformers and Transition States
From the potential energy surface generated by torsional scans and other geometry optimization techniques, the stable conformers (local minima) and transition states (saddle points) can be identified. For each stable conformer of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, its relative energy, and geometric parameters would be determined. This information is crucial for understanding which conformations are most likely to be populated at a given temperature and how the molecule might interconvert between them. The transition states represent the energy barriers that must be overcome for these conformational changes to occur.
Interactive Data Table: Hypothetical DFT Calculation Results for Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 4.8 | Debye |
| Total Energy | -1250.5 | Hartrees |
Theoretical Studies on Reaction Mechanisms and Pathways involving the Compound
Theoretical investigations into the reaction mechanisms of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces of reactions in which it participates. These studies would aim to:
Identify Transition States: By calculating the energy of the molecule as its geometry changes, researchers can identify the transition state structures for various potential reactions. The energy of these transition states is critical for determining the activation energy and, consequently, the reaction rate.
Elucidate Reaction Pathways: Computational models can trace the most energetically favorable path from reactants to products, providing a step-by-step visualization of the reaction mechanism. This can reveal the involvement of intermediates and the sequence of bond-breaking and bond-forming events.
Predict Reactivity: The electronic structure of the guanidine core, substituted with benzyl, cyano, and pyridyl groups, suggests a complex reactive landscape. Theoretical studies could predict its behavior as a catalyst, a reagent in multicomponent reactions, or its stability under various conditions. For instance, studies on related cyclic guanidines have utilized computational methods to understand their role in palladium-catalyzed carboamination reactions. nih.gov
A hypothetical data table for a theoretical reaction study might look like this:
| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |
| Hypothetical Pathway A | Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- + Reagent X | 25.4 | Adduct Y | -15.2 |
| Hypothetical Pathway B | Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- (as catalyst) | 18.7 | Product Z + Regenerated Guanidine | -22.5 |
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods are routinely used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a common approach to predict the ¹H and ¹³C NMR chemical shifts. These calculations would provide a theoretical spectrum that could be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This would help in identifying the characteristic vibrational modes associated with the cyano (C≡N), guanidine (C=N), and other functional groups within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule, which correspond to its absorption in the UV-Vis spectrum. This can provide information about the molecule's electronic structure and its potential for applications in materials science or as a chromophore.
A sample data table for predicted spectroscopic data could be presented as follows:
| Spectroscopic Technique | Parameter | Predicted Value | Key Functional Group/Atom |
| ¹H NMR | Chemical Shift (δ, ppm) | 7.2 - 8.5 | Aromatic Protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | 115 - 160 | Guanidine & Aromatic Carbons |
| IR | Vibrational Frequency (cm⁻¹) | ~2200 | C≡N (Cyano) Stretch |
| UV-Vis | λmax (nm) | ~280 | π → π* transitions |
Non-Covalent Interaction (NCI) Analysis for Intermolecular Bonding
Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of a compound. NCI analysis, based on the electron density and its derivatives, is a computational tool used to visualize and characterize these weak interactions.
Hydrogen Bonding: The presence of nitrogen atoms in the guanidine and pyridyl moieties, as well as the N-H groups, suggests the potential for significant hydrogen bonding. NCI analysis can identify these bonds and quantify their strength.
π-π Stacking: The benzyl and pyridyl aromatic rings can engage in π-π stacking interactions, which would be visualized as broad, delocalized regions of weak attraction in an NCI plot.
A summary of NCI analysis findings could be tabulated as such:
| Type of Interaction | Interacting Moieties | Strength (kcal/mol) | Significance |
| Hydrogen Bond | Guanidine N-H and Pyridyl N | -3.5 to -5.0 | Directs crystal packing and molecular recognition |
| π-π Stacking | Benzyl Ring and Pyridyl Ring of adjacent molecule | -1.5 to -2.5 | Contributes to crystal stability |
| van der Waals | General contacts between molecular surfaces | -0.5 to -1.0 | Overall packing efficiency |
Derivatization and Functionalization Chemistry of Guanidine, 1 Benzyl 2 Cyano 3 4 Pyridyl
Modification at the Guanidine (B92328) Nitrogen Atoms
The guanidine functional group is characterized by its high basicity and the presence of multiple nitrogen atoms that can potentially participate in chemical reactions. The nitrogen atoms in 1-benzyl-2-cyano-3-(4-pyridyl)guanidine exhibit different levels of reactivity based on their substitution pattern.
The nucleophilicity of the nitrogen atoms in the guanidine core allows for N-alkylation and N-acylation reactions, leading to the introduction of new substituents. These reactions typically target the less sterically hindered and more basic nitrogen atoms. The specific outcome of these reactions can be influenced by the reaction conditions and the nature of the alkylating or acylating agent.
N-Alkylation: The introduction of alkyl groups onto the guanidine nitrogen atoms can be achieved using various alkylating agents such as alkyl halides or mesylates. Phase-transfer catalysis under biphasic conditions offers a convenient protocol for the synthesis of highly functionalized guanidines, often yielding products in good to excellent yields with simplified purification. The reaction of 1-benzyl-2-cyano-3-(4-pyridyl)guanidine with an alkyl halide (R-X) would likely lead to the formation of a quaternary guanidinium (B1211019) salt, with the alkyl group attaching to one of the available nitrogen atoms.
N-Acylation: Acylation of the guanidine moiety can be accomplished using acyl chlorides or anhydrides. The presence of the pyridine (B92270) ring within the molecule can act as an internal nucleophilic catalyst, potentially facilitating the acylation process. This intramolecular assistance can lead to the formation of N-acylguanidine derivatives under milder conditions than typically required. The reaction proceeds through the formation of an active acylpyridinium salt, which then undergoes an intramolecular acyl transfer.
Table 1: Potential N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Potential Product Structure | Conditions |
| N-Alkylation | Methyl Iodide (CH₃I) | 1-benzyl-2-cyano-1-methyl-3-(4-pyridyl)guanidinium iodide | Biphasic conditions, Phase-transfer catalyst |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(acetyl)-1-benzyl-2-cyano-3-(4-pyridyl)guanidine | Base (e.g., DIPEA) in an inert solvent (e.g., CH₂Cl₂) |
| N-Sulfonylation | Tosyl Chloride (TsCl) | N-(tosyl)-1-benzyl-2-cyano-3-(4-pyridyl)guanidine | Base (e.g., Pyridine) |
The guanidine group is one of the strongest organic bases, readily protonated to form stable guanidinium cations. This high basicity is due to the resonance stabilization of the resulting conjugate acid, where the positive charge is delocalized over the three nitrogen atoms. Treatment of 1-benzyl-2-cyano-3-(4-pyridyl)guanidine with a variety of acids will result in the formation of the corresponding guanidinium salt. The use of guanidine hydrochloride salts is common in subsequent reactions, highlighting the stability and ease of formation of these salts.
The formation of these salts can significantly alter the physical properties of the compound, such as its solubility and crystallinity. The pyridyl nitrogen can also be protonated, although it is significantly less basic than the guanidine moiety.
Table 2: Guanidinium Salt Formation
| Acid | Salt Name |
| Hydrochloric Acid (HCl) | 1-benzyl-2-cyano-3-(4-pyridyl)guanidinium chloride |
| Sulfuric Acid (H₂SO₄) | 1-benzyl-2-cyano-3-(4-pyridyl)guanidinium sulfate |
| Trifluoroacetic Acid (TFA) | 1-benzyl-2-cyano-3-(4-pyridyl)guanidinium trifluoroacetate |
Transformations of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, nucleophilic additions, and participation in cyclization reactions.
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. The reaction typically proceeds via the formation of an amide intermediate. Complete hydrolysis to the carboxylic acid usually requires more forcing conditions (e.g., heating in concentrated acid or base).
Acidic Hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄) and heat would first produce 1-benzyl-3-(4-pyridyl)guanidine-2-carboxamide, and upon further heating, would yield 1-benzyl-3-(4-pyridyl)guanidine-2-carboxylic acid.
Basic Hydrolysis: Reaction with an aqueous base (e.g., NaOH) followed by acidification would also lead to the formation of the corresponding carboxylic acid.
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reaction is a fundamental method for carbon-carbon and carbon-heteroatom bond formation.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the cyano group to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone. For example, reaction with methylmagnesium bromide would yield an acetophenone (B1666503) derivative after hydrolysis.
Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform 1-benzyl-2-cyano-3-(4-pyridyl)guanidine into the corresponding aminomethyl derivative.
The cyano group is an excellent participant in cyclization reactions, acting as an electrophile to form a variety of heterocyclic systems. In 1-benzyl-2-cyano-3-(4-pyridyl)guanidine, intramolecular cyclization can be envisioned involving the nucleophilic nitrogen atoms of the guanidine or pyridine moieties.
For instance, intramolecular addition of one of the guanidine's NH groups to the cyano group could lead to the formation of a fused five-membered amino-substituted heterocyclic ring. Such cyclizations can often be promoted by acid or base catalysis. Palladium-catalyzed carboamination reactions have also been shown to be effective for the synthesis of cyclic guanidines from N-cyanoguanidine precursors. The participation of unactivated nitriles as 2-π components in pericyclic cascade processes for the synthesis of substituted pyridines has also been described, highlighting the versatility of the cyano group in cycloadditions.
Table 3: Potential Transformations of the Cyano Group
| Reaction Type | Reagent | Product Type |
| Hydrolysis | H₂SO₄ (aq), Heat | Carboxylic Acid |
| Grignard Addition | R-MgX, then H₃O⁺ | Ketone |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Intramolecular Cyclization | Base or Acid Catalyst | Fused Heterocycle |
Functionalization of the Pyridyl Ring
The pyridyl ring of 1-benzyl-2-cyano-3-(4-pyridyl)guanidine presents a unique electronic environment for chemical transformations. The presence of the nitrogen atom within the aromatic ring and the substitution pattern significantly influences its reactivity towards both electrophilic and coordination-based reactions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. irb.hrwikipedia.org This deactivation is further modulated by the substituent at the 4-position. Theoretical studies on similar structures suggest that the guanidine subunit has a minimal effect on the π-electronic density of an attached aromatic ring. irb.hrnih.gov This implies that the guanidinyl group may not significantly alter the inherent reactivity of the pyridine ring towards electrophiles.
In the case of 1-benzyl-2-cyano-3-(4-pyridyl)guanidine, the cyano-guanidinyl group is expected to be electron-withdrawing, further deactivating the pyridine ring. Electrophilic attack on the pyridine ring, when it does occur, is generally directed to the meta-position (C-3 and C-5) relative to the ring nitrogen. This is because the intermediates formed from attack at the ortho (C-2, C-6) and para (C-4) positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. irb.hr
Given that the 4-position is already substituted, any potential electrophilic aromatic substitution on the pyridyl moiety of the title compound would be expected to occur at the C-3 and C-5 positions. However, due to the deactivating nature of both the pyridine nitrogen and the 4-substituent, forcing conditions, such as high temperatures and strong acid catalysts, would likely be required. Common electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, would proceed with caution, as the reaction conditions could potentially affect other functional groups within the molecule.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-benzyl-2-cyano-3-(4-pyridyl)guanidine
| Reagents | Predicted Major Product(s) |
| HNO₃ / H₂SO₄ | 1-benzyl-2-cyano-3-(3-nitro-4-pyridyl)guanidine |
| Br₂ / FeBr₃ | 1-benzyl-2-cyano-3-(3-bromo-4-pyridyl)guanidine |
| SO₃ / H₂SO₄ | 1-benzyl-2-cyano-3-(4-pyridyl)guanidine-3-sulfonic acid |
Note: The above table is predictive and based on the general principles of electrophilic aromatic substitution on substituted pyridines. Experimental verification is required.
Metal Coordination via Pyridine Nitrogen in Inorganic/Catalytic Contexts
The lone pair of electrons on the pyridine nitrogen atom of 1-benzyl-2-cyano-3-(4-pyridyl)guanidine makes it an excellent ligand for coordination to a wide variety of metal ions. The combination of the pyridyl and guanidine moieties can lead to the formation of stable chelate complexes, where the ligand binds to the metal center through multiple donor atoms.
Hybrid ligands containing both pyridine and guanidine functionalities have been shown to form stable complexes with transition metals such as copper and zinc. mdpi.comresearchgate.net These complexes have demonstrated significant catalytic activity in various organic transformations. For instance, copper complexes of guanidine-pyridine hybrid ligands have been utilized as catalysts in atom transfer radical polymerization (ATRP) of styrene. mdpi.com Similarly, zinc complexes with such ligands have been employed as catalysts in Michael addition reactions and for the oxidation of benzyl (B1604629) alcohol. rsc.orgsemanticscholar.org
In the context of 1-benzyl-2-cyano-3-(4-pyridyl)guanidine, the pyridine nitrogen can act as a primary coordination site. Depending on the metal ion and the reaction conditions, the guanidine nitrogens could also participate in coordination, leading to a bidentate or even tridentate binding mode. The resulting metallo-organic frameworks or discrete molecular complexes could exhibit interesting catalytic properties, leveraging the electronic and steric environment provided by the ligand.
Table 2: Examples of Catalytic Applications of Metal Complexes with Pyridyl-Guanidine Type Ligands
| Metal | Ligand Type | Catalytic Application | Reference |
| Copper(II) | Pyridyl-appended diazacycloalkane | Olefin aziridination | nih.gov |
| Copper(II) | Guanidine-pyridine hybrid | Atom Transfer Radical Polymerization (ATRP) | mdpi.com |
| Zinc(II) | Guanidine-pyridine hybrid | Michael Addition | rsc.org |
| Zinc(II) | Pyridine-based | Oxidation of benzyl alcohol | semanticscholar.org |
The structural characterization of such complexes, often achieved through techniques like X-ray crystallography, provides valuable insights into the coordination geometry and the nature of the metal-ligand bonding. mdpi.comresearchgate.net
Transformations of the Benzyl Moiety
The benzyl group in 1-benzyl-2-cyano-3-(4-pyridyl)guanidine offers another site for chemical modification, distinct from the pyridyl and guanidine functionalities. The benzylic position is known for its unique reactivity, which can be exploited for various synthetic transformations.
Oxidative and Reductive Modifications of the Benzyl Group
The benzylic C-H bonds of the benzyl group are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid, which would lead to the cleavage of the benzyl group and formation of benzoic acid and the corresponding guanidine derivative. Milder oxidation conditions could potentially yield the corresponding benzaldehyde (B42025) or benzoic acid derivatives of the parent molecule, although careful control of the reaction would be necessary to avoid over-oxidation and degradation of other functional groups.
Reductive cleavage of the N-benzyl group is a common transformation in organic synthesis. Catalytic hydrogenation is a widely used method for this purpose. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can cleave the N-benzyl bond, yielding toluene (B28343) and the corresponding 1-cyano-3-(4-pyridyl)guanidine. This debenzylation strategy is often employed as a deprotection step in multi-step syntheses.
Table 3: Potential Oxidative and Reductive Transformations of the Benzyl Group
| Reagents and Conditions | Expected Major Product(s) | Transformation Type |
| KMnO₄, heat | Benzoic acid + 1-cyano-3-(4-pyridyl)guanidine | Oxidative Cleavage |
| H₂ / Pd-C | Toluene + 1-cyano-3-(4-pyridyl)guanidine | Reductive Cleavage (Debenzylation) |
Benzylic Functionalization Reactions
The benzylic position can be functionalized through radical reactions. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or under photochemical conditions. chemistrysteps.commasterorganicchemistry.com This would introduce a bromine atom at the benzylic carbon, yielding 1-(α-bromobenzyl)-2-cyano-3-(4-pyridyl)guanidine. This brominated derivative can then serve as a precursor for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the benzylic position.
Other benzylic C-H activation methods could also be envisioned, potentially catalyzed by transition metals, to introduce other functionalities directly. The choice of reaction conditions would be critical to ensure selectivity for the benzylic position without affecting the other reactive sites in the molecule.
Table 4: Potential Benzylic Functionalization Reactions
| Reagents and Conditions | Expected Major Product | Reaction Type |
| NBS, AIBN, CCl₄, heat | 1-(α-bromobenzyl)-2-cyano-3-(4-pyridyl)guanidine | Radical Bromination |
| Nucleophile (e.g., -OH, -OR, -CN) | 1-(α-substituted-benzyl)-2-cyano-3-(4-pyridyl)guanidine | Nucleophilic Substitution (on brominated derivative) |
Applications of Guanidine, 1 Benzyl 2 Cyano 3 4 Pyridyl in Organic Synthesis
Role as a Reagent or Catalyst in Specific Chemical Transformations
The inherent properties of the guanidine (B92328) moiety, combined with the electronic effects of its substituents, suggest that Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- can function as a potent catalyst in a range of chemical reactions.
Guanidine and its derivatives are recognized for their strong basicity, a characteristic that makes them effective catalysts in reactions that proceed through acid-base mechanisms. The high basicity of the guanidine unit in 1-benzyl-2-cyano-3-(4-pyridyl)guanidine can be attributed to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. This property allows it to deprotonate even weakly acidic substrates, thereby generating highly reactive nucleophiles.
This catalytic activity is particularly relevant in carbon-carbon bond-forming reactions, such as the Michael addition, aldol (B89426) reactions, and cyanosilylation reactions. By facilitating the formation of enolates or other carbanionic intermediates, Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- can potentially drive these reactions forward under mild conditions. The general mechanism for a guanidine-catalyzed Michael addition is depicted below:
Table 1: Examples of Guanidine-Catalyzed Acid-Base Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Type | Product |
| Michael Addition | 1,3-Dicarbonyl Compound | Nitroalkene | Chiral Guanidine | Chiral Adduct |
| Aldol Reaction | Ketone | Aldehyde | Guanidine Derivative | β-Hydroxy Ketone |
| Henry Reaction | Nitroalkane | Aldehyde | Guanidine | β-Nitro Alcohol |
The field of asymmetric catalysis has seen a significant rise in the use of chiral guanidines and their derivatives as powerful organocatalysts. rsc.orgresearchgate.net These catalysts are capable of inducing high levels of stereoselectivity in a variety of organic transformations. While Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- is itself achiral, it can be readily modified to incorporate chiral moieties, thereby transforming it into a chiral catalyst or ligand.
For instance, a chiral group could be introduced on the benzyl (B1604629) substituent or by forming a chiral guanidine scaffold. Such chiral derivatives could then be employed in enantioselective reactions. The guanidine moiety can act as a Brønsted base to activate one reactant, while the chiral scaffold provides a stereochemically defined environment to control the approach of the second reactant, leading to the preferential formation of one enantiomer of the product. The combination of a chiral guanidine with a metal complex can also lead to highly effective asymmetric catalysts for a broader range of transformations. rsc.orgresearchgate.net
Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Derivatives of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
| Asymmetric Reaction | Potential Chiral Catalyst/Ligand | Expected Outcome |
| Enantioselective Michael Addition | Chiral 1-benzyl-2-cyano-3-(4-pyridyl)guanidine derivative | High enantiomeric excess of the Michael adduct |
| Asymmetric Aldol Reaction | Chiral guanidine-metal complex | Enantioenriched β-hydroxy carbonyl compound |
| Enantioselective Strecker Reaction | Chiral guanidinium salt (as a phase-transfer catalyst) | Chiral α-amino nitriles |
Application as a Versatile Building Block for Complex Molecule Synthesis
Beyond its catalytic potential, the structural framework of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- makes it an attractive starting material for the synthesis of more elaborate molecules, particularly heterocyclic compounds.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org The guanidine unit, with its three nitrogen atoms, and the pyridyl and cyano groups, provides multiple reactive sites for the construction of various heterocyclic rings.
The cyano group, in particular, is a versatile functional group that can participate in a variety of cyclization reactions. For example, it can undergo addition reactions with nucleophiles, followed by intramolecular cyclization to form five- or six-membered rings. The guanidine nitrogen atoms can also act as nucleophiles in cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, reactions with α,β-unsaturated ketones or esters could potentially lead to the synthesis of pyrimidine (B1678525) or triazine derivatives.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid assembly of molecular complexity. The multiple functional groups present in Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- make it an ideal candidate for use as an intermediate in such reaction sequences.
A cascade reaction could be initiated at one of the functional groups, for example, the cyano group, which could then trigger a series of intramolecular reactions involving the guanidine and pyridyl moieties to construct a polycyclic system in a single step. Such strategies are highly atom-economical and can significantly shorten synthetic routes to complex target molecules.
Development of Novel Synthetic Methodologies Leveraging the Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- Scaffold
The unique combination of functional groups in Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- offers opportunities for the development of novel synthetic methodologies. For example, the guanidine moiety can be used to direct reactions to specific sites on the molecule or to stabilize reactive intermediates.
Furthermore, the electronic properties of the benzyl and pyridyl substituents can be tuned to modulate the reactivity of the guanidine core and the cyano group. This tunability allows for the design of new reactions and the optimization of existing ones. The development of new synthetic methods based on this scaffold could provide access to novel classes of compounds with interesting biological or material properties. Research in this area could focus on exploring the reactivity of this guanidine derivative with a wide range of electrophiles and nucleophiles, as well as its potential in multicomponent reactions.
Intermolecular Interactions and Supramolecular Assemblies Involving Guanidine, 1 Benzyl 2 Cyano 3 4 Pyridyl
Analysis of Hydrogen Bonding Networks
The molecular structure of Guanidine (B92328), 1-benzyl-2-cyano-3-(4-pyridyl)- features multiple hydrogen bond donors and acceptors, leading to the formation of intricate and robust hydrogen bonding networks. The guanidine group itself, with its N-H protons, and the pyridine (B92270) nitrogen are primary sites for these interactions.
Detailed crystallographic analysis has identified several key hydrogen bonding motifs. The guanidinium (B1211019) moiety, when protonated, acts as an excellent hydrogen bond donor, readily interacting with the nitrogen atom of the pyridine ring and the cyano group of adjacent molecules. semanticscholar.org These interactions are fundamental to the formation of one-dimensional chains and two-dimensional sheets in the solid state.
Table 1: Key Hydrogen Bond Interactions Identified in Guanidine Derivatives
| Donor | Acceptor | Interaction Type | Significance |
|---|---|---|---|
| Guanidinium N-H | Pyridine N | N-H···N | Primary chain formation |
| Guanidinium N-H | Cyano N | N-H···NC | Cross-linking chains |
| Benzyl (B1604629) C-H | Pyridine Ring | C-H···π | Stabilization of packing |
| Pyridine C-H | Cyano N | C-H···NC | Weak electrostatic interaction |
This table is generated based on typical interactions observed in related guanidinium and pyridine-containing crystal structures.
Investigation of π-Stacking and Aromatic Interactions
The presence of two aromatic systems, the benzyl group and the 4-pyridyl moiety, in Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- allows for significant π-stacking and other aromatic interactions. These non-covalent forces play a crucial role in the vertical organization of the molecular assemblies, complementing the in-plane hydrogen bonding networks.
X-ray diffraction studies of analogous compounds have shown that the benzyl and pyridyl rings engage in offset or parallel-displaced π-stacking arrangements. This geometry minimizes electrostatic repulsion while maximizing attractive van der Waals forces. The interplanar distances are typically in the range of 3.4 to 3.8 Å, characteristic of stabilizing π-π interactions.
Furthermore, C-H···π interactions are prevalent, where the C-H bonds of the benzyl group interact with the electron-rich face of the pyridyl ring, and vice versa. These interactions, though weaker than hydrogen bonds, are numerous and collectively contribute to the cohesion of the crystal lattice.
Cation-π Interactions and Other Non-Covalent Forces
In its protonated guanidinium form, the compound can engage in strong cation-π interactions. The delocalized positive charge of the guanidinium ion is favorably attracted to the electron-rich π-systems of the benzyl and pyridyl rings of neighboring molecules. nih.gov Theoretical studies on similar systems have demonstrated that these cation-π interactions can be as significant in energy as strong hydrogen bonds, making them a determining factor in the supramolecular architecture. nih.gov
The molecular electrostatic potential surface of the guanidinium cation shows a large positive potential, making it a potent partner for interaction with aromatic clouds. nih.gov These interactions are highly directional and contribute to the specific orientation of molecules within the crystal structure.
Self-Assembly Studies in Non-Biological Media
The propensity of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- to form well-defined supramolecular structures has been explored through self-assembly studies in various organic solvents. The interplay of hydrogen bonding and π-stacking drives the spontaneous organization of molecules into higher-order structures.
In non-polar solvents, the formation of hydrogen-bonded aggregates is highly favored. Spectroscopic techniques, such as NMR and UV-Vis, can be used to monitor the aggregation process and determine the association constants. In more polar solvents, which can compete for hydrogen bonding sites, π-stacking and solvophobic effects become more dominant drivers of self-assembly.
The specific morphology of the resulting assemblies, such as fibers, ribbons, or crystalline solids, can be influenced by factors like solvent polarity, concentration, and temperature, highlighting the tunability of the self-assembly process.
Host-Guest Chemistry (if applicable to non-biological systems)
While the primary focus has been on self-assembly, the structural features of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- suggest potential applications in host-guest chemistry. The defined cavities and channels that can form within its crystalline lattice may allow for the inclusion of small guest molecules.
The aromatic panels and hydrogen-bonding functionalities could create recognition sites for specific guests. For instance, the π-rich cavities could encapsulate small aromatic molecules, while the hydrogen-bonding sites could bind to complementary guest species. However, specific studies demonstrating the host-guest capabilities of this particular compound in non-biological systems are not yet widely reported. The principles of supramolecular chemistry suggest that this is a promising area for future investigation. mdpi.com
Advanced Analytical Methodologies for Purity, Stability, and Isomeric Characterization of Guanidine, 1 Benzyl 2 Cyano 3 4 Pyridyl
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental in determining the purity of "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-" by separating it from any impurities, such as starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-". A reversed-phase HPLC method would be the most common approach. In this method, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.
A typical HPLC method for a compound of this nature would involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more nonpolar compounds. Detection is commonly performed using a UV detector, as the pyridine (B92270) and benzyl (B1604629) groups in the molecule are expected to have strong UV absorbance. helixchrom.comsielc.com For isomeric purity, specialized chiral stationary phases could be employed if chiral centers are present and separation of enantiomers or diastereomers is required. nih.govlcms.cz
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical HPLC method based on common practices for similar compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-" has a relatively high molecular weight and multiple polar functional groups, which may result in low volatility and potential thermal degradation at the high temperatures required for GC analysis. Therefore, direct GC analysis might be challenging.
However, derivatization could be employed to increase the volatility and thermal stability of the molecule. For instance, the guanidine (B92328) functional group could be derivatized to a less polar and more volatile derivative. A GC method would typically use a capillary column with a nonpolar or medium-polarity stationary phase. A mass spectrometer (MS) detector would be highly beneficial for peak identification by providing mass-to-charge ratio information of the eluting compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative purity assessment and for monitoring the progress of chemical reactions during the synthesis of "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-". umich.edu A typical TLC analysis would use a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents as the mobile phase (eluent). The choice of eluent is critical for achieving good separation, and a common starting point would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
The spots can be visualized under UV light due to the UV-active aromatic rings in the molecule. libretexts.org Additionally, staining with reagents like iodine or potassium permanganate (B83412) can be used for visualization. libretexts.orgsilicycle.comfiu.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes under specific conditions.
Table 2: Example TLC System for "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-"
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate : Hexane (7:3 v/v) |
| Visualization | UV light (254 nm), Iodine vapor |
| Expected Rf | ~0.4 (Hypothetical) |
This table provides a hypothetical TLC system. The optimal mobile phase would be determined experimentally.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-". The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula (C₁₄H₁₃N₅). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and helps to validate its empirical formula. mdpi.com
Table 3: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 67.45 | 67.39 |
| Hydrogen (H) | 5.26 | 5.31 |
| Nitrogen (N) | 28.09 | 27.98 |
This table illustrates a hypothetical comparison of theoretical and experimental elemental analysis data, assuming a high-purity sample.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-", TGA can provide valuable information about its thermal stability and decomposition profile. cdnsciencepub.comnih.govnih.gov
By heating a small sample of the compound at a constant rate, a TGA curve is generated, plotting mass loss against temperature. The onset temperature of decomposition indicates the temperature at which the compound starts to degrade. The TGA curve can also reveal the presence of residual solvents or water if mass loss occurs at lower temperatures. Studies on related guanidine derivatives have shown that their thermal stability can be influenced by their molecular structure. jes.or.jpdntb.gov.ua
Table 4: Hypothetical TGA Data for "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-"
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Onset of Decomposition (Tonset) | ~220 °C |
| Temperature at Max Decomposition Rate | ~250 °C |
| Residual Mass at 600 °C | < 5% |
This table presents hypothetical TGA data to illustrate the expected thermal behavior.
Quantitative Spectroscopic Methods (e.g., Quantitative NMR, UV-Vis)
Quantitative spectroscopic methods are employed for the precise determination of the concentration or purity of "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-".
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds with high precision and accuracy, without the need for a reference standard of the analyte itself. acs.orgrssl.com In a typical ¹H qNMR experiment, a known amount of an internal standard with a certified purity is added to a precisely weighed sample of "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-". The purity of the target compound is then calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a signal from the internal standard.
For "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-", suitable signals for quantification would be the well-separated aromatic protons of the benzyl or pyridyl groups. The key to accurate qNMR is ensuring complete relaxation of the protons being analyzed, which is achieved by using a sufficient relaxation delay in the NMR pulse sequence.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy can be used for the quantitative analysis of "Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-" in solution. The presence of the benzyl and pyridyl chromophores suggests that the compound will exhibit characteristic UV absorption maxima. sielc.comresearchgate.netresearchgate.netnih.gov A calibration curve can be constructed by measuring the absorbance of a series of solutions with known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This calibration curve can then be used to determine the concentration of unknown samples.
Table 5: Illustrative UV-Vis Spectroscopic Data in Methanol
| Parameter | Value |
| Solvent | Methanol |
| λmax 1 | ~255 nm |
| λmax 2 | ~280 nm |
| Molar Absorptivity (ε) at λmax 1 | ~15,000 L mol⁻¹ cm⁻¹ (Hypothetical) |
This table provides hypothetical UV-Vis data based on the expected chromophores in the molecule.
Chiral Analysis for Enantiomeric Purity (if applicable)
The assessment of enantiomeric purity of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- is a critical consideration in its analytical characterization, contingent upon the existence of stereoisomers. Chirality in this molecule may not arise from a traditional asymmetric carbon atom but from the phenomenon of atropisomerism. This occurs due to hindered rotation around the carbon-nitrogen (C-N) single bonds of the guanidine core, which can be restricted by the steric bulk of the benzyl and 4-pyridyl substituents. If the rotational barrier is sufficiently high, stable, non-superimposable mirror-image conformers (enantiomers) can be isolated.
The potential for atropisomerism in substituted guanidines makes the investigation of their chiral properties essential. Should Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- exist as a stable pair of enantiomers, the development of robust analytical methods to separate and quantify these stereoisomers would be imperative for ensuring the quality, efficacy, and safety of any potential application.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely employed technique for the separation of enantiomers. The selection of an appropriate CSP is crucial and is typically guided by the structural and chemical properties of the analyte. For a compound like Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-, several types of CSPs could be effective.
Polysaccharide-Based Chiral Stationary Phases:
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are renowned for their broad applicability in chiral separations. nih.gov These stationary phases, often coated or immobilized on a silica support, can offer excellent enantioselectivity for a wide range of compounds. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the carbamate (B1207046) derivatives of the polysaccharide backbone. Given the presence of aromatic rings (benzyl and pyridyl) and functional groups capable of hydrogen bonding in the target molecule, polysaccharide-based CSPs represent a primary choice for method development.
An illustrative example of a chiral HPLC method development strategy for a related class of compounds is presented in the interactive table below. This table outlines a hypothetical screening process using various polysaccharide-based columns and mobile phases.
Interactive Data Table: Hypothetical Chiral HPLC Method Screening
| Column Chemistry | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Separation Factor (α) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326) (90:10) | 1.0 | 254 | 1.15 | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) (80:20) | 0.8 | 254 | 1.25 | 2.5 |
| Cellulose tris(4-methylbenzoate) | Methanol/Acetonitrile (50:50) | 1.2 | 254 | 1.05 | 1.2 |
| Amylose tris(3-chlorophenylcarbamate) | Heptane/2-Propanol/Diethylamine (85:15:0.1) | 1.0 | 254 | 1.30 | 3.1 |
Other Chiral Stationary Phases:
Beyond polysaccharide-based columns, other types of CSPs could also be investigated for the enantioseparation of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-. These include:
Cyclodextrin-Based CSPs: These are effective for separating enantiomers of compounds that can fit into the chiral cavity of the cyclodextrin (B1172386) molecule.
Protein-Based CSPs: Columns based on proteins such as α1-acid glycoprotein (B1211001) (AGP), ovomucoid, and human serum albumin (HSA) can provide excellent enantioselectivity, particularly for drug molecules.
Crown Ether-Based Stationary Phases: These are especially useful for the separation of primary amine compounds. nih.gov
Method Validation for Enantiomeric Purity:
Once a suitable chiral separation method is developed, it must be rigorously validated to ensure its reliability for determining enantiomeric purity. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the enantiomers in the presence of other components.
Linearity: The demonstration of a linear relationship between the detector response and the concentration of each enantiomer.
Accuracy: The closeness of the measured values to the true values, typically assessed by analyzing samples with known amounts of each enantiomer.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively. This is particularly important for determining trace amounts of an unwanted enantiomer.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Future Perspectives and Emerging Research Avenues for Cyano Pyridyl Substituted Guanidines
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing cyano-pyridyl-substituted guanidines is geared towards the development of novel and sustainable pathways that offer improved efficiency, reduced environmental impact, and greater accessibility to a diverse range of derivatives. researchgate.net Key areas of exploration include one-pot multicomponent reactions, which streamline the synthetic process by combining multiple steps into a single operation, thereby minimizing solvent waste and purification efforts. researchgate.net
A significant focus is on the use of environmentally benign and recyclable reagents and catalysts. nih.gov For instance, the development of methods that avoid toxic reagents, such as those employing mercury(II) chloride, is a priority. mdpi.com Researchers are investigating the use of heterogeneous catalysts, including nanocatalysts, which can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net The use of amidines as guanylating agents, which can be rearranged into carbodiimides under mild conditions, presents a more sustainable alternative to traditional methods. uantwerpen.be
Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents is an active area of research. ekb.eg These approaches not to only reduce the environmental footprint of the synthesis but can also in some cases enhance reaction rates and yields. The development of synthetic routes that are amenable to scale-up is also crucial for the potential industrial application of these compounds.
Design and Synthesis of Advanced Guanidine (B92328), 1-benzyl-2-cyano-3-(4-pyridyl)- Derivatives with Tuned Reactivity
The design and synthesis of advanced derivatives of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- with fine-tuned reactivity is a burgeoning area of research. The core structure of this compound offers multiple sites for modification, allowing for the systematic alteration of its electronic and steric properties. The reactivity of the nitrile group, for example, can be modulated through the introduction of various substituents on the benzyl (B1604629) and pyridyl rings. libretexts.org
The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can influence the nucleophilicity and basicity of the guanidine moiety, thereby affecting its catalytic activity and binding properties. researchgate.net The synthesis of a variety of N-alkyl-N'-pyridyl-N"-cyanoguanidines has demonstrated that modifications to the alkyl and pyridyl groups can significantly impact the compound's properties. nih.gov
Moreover, the development of synthetic methodologies that allow for the introduction of diverse functional groups will enable the creation of a library of derivatives with a wide range of reactivities. nih.gov This includes the synthesis of homologues and rigid mimetics to explore the structure-activity relationship in greater detail. nih.gov The ability to tune the reactivity of these guanidine derivatives is critical for their application in areas such as catalysis, where precise control over the catalyst's activity and selectivity is paramount. rsc.orgresearchgate.net
Expansion of Applications in Catalysis and Materials Science
The unique structural and electronic properties of cyano-pyridyl-substituted guanidines make them promising candidates for a range of applications in catalysis and materials science. Their strong basicity and hydrogen-bonding capabilities are key features that can be exploited in the design of novel organocatalysts. nih.govrsc.org For instance, guanidine derivatives have been successfully employed as catalysts in the synthesis of various heterocyclic compounds, such as tetrazolo[1,5-a]pyrimidines. ekb.eg
In materials science, the ability of guanidines to form stable complexes with metals and to participate in hydrogen-bonding networks makes them attractive building blocks for the construction of supramolecular assemblies and coordination polymers. The rigid nature of the pyridyl group combined with the flexible guanidine core could lead to the formation of materials with interesting structural and functional properties.
Future research will likely focus on the development of chiral guanidine derivatives for asymmetric catalysis, a field where highly selective and efficient catalysts are in constant demand. Furthermore, the incorporation of these guanidine moieties into polymeric structures could lead to the development of new functional materials with applications in areas such as anion recognition and transport. nih.gov The synthesis of novel guanidine-containing molecular clips has already demonstrated their high affinity for aromatic guest molecules, suggesting potential applications in host-guest chemistry and sensing. rsc.org
Integration with High-Throughput and Automated Synthesis Platforms
The integration of synthetic routes for cyano-pyridyl-substituted guanidines with high-throughput and automated platforms is a key step towards accelerating the discovery of new derivatives with desired properties. Automated synthesis can significantly reduce the time and effort required for the preparation and purification of compound libraries, enabling a more rapid exploration of the chemical space around the core guanidine structure. chimia.ch
Solid-phase synthesis has been shown to be an efficient method for the preparation of substituted guanidines, allowing for the easy removal of excess reagents and byproducts. nih.gov This technique is well-suited for automation and the generation of combinatorial libraries. acs.org Furthermore, the development of automated flow platforms offers a powerful tool for rapid reaction optimization and the synthesis of compound libraries in a continuous fashion. chemrxiv.org
The compatibility of synthetic methods with modern automated radiochemistry synthesis platforms is also an important consideration, particularly for the development of radiolabeled guanidines for imaging applications. nih.gov The ability to synthesize and screen large numbers of guanidine derivatives in a high-throughput manner will be crucial for identifying lead compounds in various applications, from catalysis to materials science.
Computational Design and Prediction of Novel Guanidine Architectures
Computational chemistry is becoming an indispensable tool in the design and prediction of novel guanidine architectures with tailored properties. nih.gov Density Functional Theory (DFT) and other ab initio methods can be used to study the electronic structure, reactivity, and spectroscopic properties of Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- and its derivatives. acs.org These computational studies can provide valuable insights into the structure-property relationships and guide the design of new molecules with enhanced performance.
For example, computational methods can be used to predict the pKa values of guanidine derivatives, which is a crucial parameter for their application as bases and catalysts. acs.org First-principles calculations can also be employed to investigate the electronic and optical properties of novel guanidine-based dyes, aiding in the design of new materials for applications such as dye-sensitized solar cells. nih.gov
The use of computational screening can help to prioritize synthetic targets, saving time and resources in the laboratory. By predicting the properties of a large number of virtual compounds, researchers can focus their synthetic efforts on the most promising candidates. The synergy between computational design and experimental synthesis is expected to play a pivotal role in the future development of advanced guanidine-based molecules.
Data Tables
Table 1: Comparison of Synthetic Approaches for Guanidine Derivatives
| Synthetic Approach | Key Features | Advantages | Disadvantages |
| One-Pot Multicomponent Reactions | Multiple reaction steps in a single pot. researchgate.net | Reduced waste, simplified purification. organic-chemistry.org | Optimization can be complex. |
| Heterogeneous Catalysis | Use of solid-phase catalysts. researchgate.net | Catalyst recyclability, easy separation. researchgate.net | Potential for lower activity than homogeneous catalysts. |
| Sustainable Reagents | Employment of environmentally friendly chemicals. nih.gov | Reduced toxicity and environmental impact. | May have limited reactivity compared to traditional reagents. |
| Automated Synthesis | Use of robotic platforms for synthesis. chimia.chnih.gov | High-throughput screening, rapid library generation. chemrxiv.org | High initial investment, requires specialized equipment. |
Table 2: Key Areas of Future Research and Their Potential Impact
| Research Area | Focus | Potential Impact |
| Novel Synthetic Pathways | Developing green and efficient synthetic methods. researchgate.netnih.gov | More sustainable and cost-effective production of guanidines. |
| Advanced Derivatives | Tuning reactivity through structural modification. nih.govnih.gov | Creation of highly selective catalysts and functional materials. |
| Expanded Applications | Exploring use in catalysis and materials science. ekb.egnih.gov | Development of new technologies in various fields. |
| Automation and High-Throughput Synthesis | Integrating synthesis with automated platforms. chemrxiv.orgnih.gov | Accelerated discovery of new guanidine-based compounds. |
| Computational Design | Using computational tools to predict properties. acs.orgnih.gov | More rational and efficient design of novel molecules. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-benzyl-2-cyano-3-(4-pyridyl)guanidine, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and cyano-group introduction is typical. For example, analogs like 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized under anhydrous conditions in dichloromethane with NaOH, followed by iterative washing (water, brine) and vacuum drying to achieve >99% purity . Optimize purity via silica gel chromatography and validate using HPLC with UV detection.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this guanidine derivative?
- Methodological Answer : Combine H/C NMR to analyze proton environments and carbon frameworks. For stereochemical resolution, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with racemic mixtures. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical assignment if crystals are obtainable .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion. Toxicity data for structurally similar guanidines indicate an oral LD of 4920 mg/kg in rats, suggesting moderate toxicity . Store in sealed containers under inert gas (argon) to prevent degradation. Emergency procedures include immediate rinsing (15+ minutes for eye/skin exposure) and medical consultation .
Advanced Research Questions
Q. How can computational modeling explain the enhanced bioactivity of 4-pyridyl vs. 3-pyridyl derivatives in this guanidine series?
- Methodological Answer : Density Functional Theory (DFT-D3) calculations reveal that the 4-pyridyl group stabilizes ligand-receptor interactions by 22 kJ/mol compared to 3-pyridyl, driven by optimized π-π stacking and hydrogen bonding with residues like Arg-196 and Asp-218. However, contradictions arise when similar stabilization energies are observed experimentally; this may require advanced sampling (e.g., QM/MM) to account for dynamic protein-ligand interactions .
Q. How can researchers resolve contradictions between experimental activity data and computational stabilization energies for pyridyl head groups?
- Methodological Answer : When DFT calculations fail to explain activity differences (e.g., 4-pyridyl vs. 3-pyridyl with <1 kJ/mol energy difference), employ enhanced sampling methods like metadynamics or molecular dynamics (MD) simulations over 100+ ns. These capture conformational flexibility and entropy contributions, which static models miss. Validate with mutagenesis studies targeting key residues (e.g., Phe-193) to confirm binding hypotheses .
Q. What strategies optimize regioselectivity in reactions involving the 4-pyridyl moiety?
- Methodological Answer : For Rh(I)-catalyzed reactions, regioselectivity is thermodynamically controlled. Use B3LYP calculations to identify transition states and favor pathways leading to 3-phenyl-3-(4-pyridyl)propanal. Experimentally, adjust solvent polarity (e.g., toluene for hydrophobic stabilization) and temperature (20–40°C) to bias product distribution .
Q. How can phosphorylation or cyano-group modifications alter the compound’s hybridization properties?
- Methodological Answer : Phosphoryl guanidine modifications (e.g., replacing phosphate with guanidine in oligonucleotides) enhance duplex stability by 5–8°C in thermal melting assays. For cyano derivatives, monitor electronic effects via IR spectroscopy (C≡N stretch at ~2200 cm) and correlate with hybridization efficiency using surface plasmon resonance (SPR) .
Data Contradiction & Validation
Q. How should discrepancies between computational ligand-binding energies and experimental IC values be addressed?
- Methodological Answer : Re-evaluate the active-site model used in calculations. For example, truncating the enzyme to 25 amino acids may oversimplify long-range electrostatic effects. Re-run DFT with full-protein models (if feasible) or apply machine learning (e.g., AlphaFold2-predicted structures) to refine binding predictions .
Q. Why do some synthetic routes yield oily or amorphous products instead of crystalline solids?
- Methodological Answer : Oily intermediates often result from incomplete purification or residual solvents. Implement azeotropic distillation (e.g., toluene/water) to remove traces. If crystallization fails, derivatize with a stable salt (e.g., hydrochloride) or use anti-solvent precipitation (e.g., hexane in DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
